6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. It belongs to the class of quinomethanes, which are characterized by the presence of a methylidene group replacing one or both of the quinone oxygens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 5-[(E)-Phenyldiazenyl]pyridin-2-amine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is often carried out in the presence of a base such as piperidine, which facilitates the formation of the desired product . The reaction mixture is usually heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone
- 2,4-Dibromo-6-[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
- 2-Methoxy-4-[(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Uniqueness
What sets 6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is its specific combination of functional groups and structural features.
Properties
CAS No. |
140116-13-8 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[(5-phenyldiazenylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C18H14N4O/c23-17-9-5-4-6-14(17)12-19-18-11-10-16(13-20-18)22-21-15-7-2-1-3-8-15/h1-13,23H |
InChI Key |
QVQJDGDOAJIXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CN=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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